
2-Chloro-N-(2-oxo-1-propyl-1,2-dihydropyrimidin-4-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-N-(2-oxo-1-propyl-1,2-dihydropyrimidin-4-yl)acetamide is a chemical compound that belongs to the class of acetamides It features a chloro group attached to the acetamide moiety and a pyrimidinone ring, which is a six-membered ring containing nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-(2-oxo-1-propyl-1,2-dihydropyrimidin-4-yl)acetamide typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the pyrimidinone ring. This can be achieved by reacting a suitable precursor, such as 2-aminopyrimidine, with a propylating agent to introduce the propyl group.
Chlorination: The next step involves the introduction of the chloro group. This can be done using a chlorinating agent such as thionyl chloride or phosphorus pentachloride.
Acetamide Formation: Finally, the acetamide moiety is introduced by reacting the chlorinated intermediate with acetic anhydride or acetyl chloride under appropriate conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, controlled temperature and pressure conditions, and the use of catalysts to enhance reaction rates.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-N-(2-oxo-1-propyl-1,2-dihydropyrimidin-4-yl)acetamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation and Reduction: The pyrimidinone ring can undergo oxidation or reduction reactions, leading to the formation of different oxidation states of the compound.
Hydrolysis: The acetamide moiety can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products
Substitution: New derivatives with different functional groups replacing the chloro group.
Oxidation and Reduction: Compounds with different oxidation states of the pyrimidinone ring.
Hydrolysis: Carboxylic acid and amine derivatives.
Scientific Research Applications
2-Chloro-N-(2-oxo-1-propyl-1,2-dihydropyrimidin-4-yl)acetamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly those targeting enzymes or receptors involved in various diseases.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties, such as conductivity or catalytic activity.
Biological Research: It is used in studies to understand its interaction with biological macromolecules, such as proteins and nucleic acids.
Industrial Applications: The compound can be used as an intermediate in the synthesis of other valuable chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Chloro-N-(2-oxo-1-propyl-1,2-dihydropyrimidin-4-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro group and the pyrimidinone ring play crucial roles in binding to these targets, leading to the modulation of their activity. The exact pathways and molecular interactions depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-N-(2-oxo-1-ethyl-1,2-dihydropyrimidin-4-yl)acetamide: Similar structure with an ethyl group instead of a propyl group.
2-Chloro-N-(2-oxo-1-methyl-1,2-dihydropyrimidin-4-yl)acetamide: Similar structure with a methyl group instead of a propyl group.
2-Chloro-N-(2-oxo-1-butyl-1,2-dihydropyrimidin-4-yl)acetamide: Similar structure with a butyl group instead of a propyl group.
Uniqueness
2-Chloro-N-(2-oxo-1-propyl-1,2-dihydropyrimidin-4-yl)acetamide is unique due to its specific propyl group, which can influence its chemical reactivity and biological activity. The presence of the chloro group also provides a site for further functionalization, making it a versatile compound for various applications.
Properties
CAS No. |
61671-74-7 |
|---|---|
Molecular Formula |
C9H12ClN3O2 |
Molecular Weight |
229.66 g/mol |
IUPAC Name |
2-chloro-N-(2-oxo-1-propylpyrimidin-4-yl)acetamide |
InChI |
InChI=1S/C9H12ClN3O2/c1-2-4-13-5-3-7(12-9(13)15)11-8(14)6-10/h3,5H,2,4,6H2,1H3,(H,11,12,14,15) |
InChI Key |
CIYPMQJGUHSXJS-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C=CC(=NC1=O)NC(=O)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


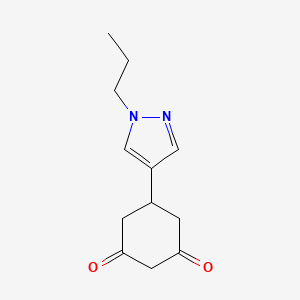
![[(1,2-Dimethyl-1H-indol-3-yl)sulfanyl]acetonitrile](/img/structure/B15215420.png)

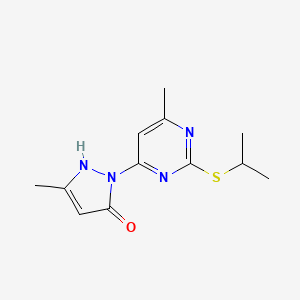
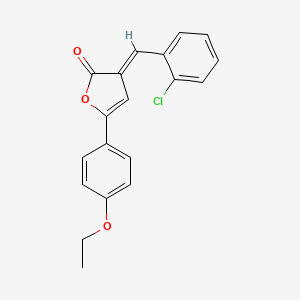
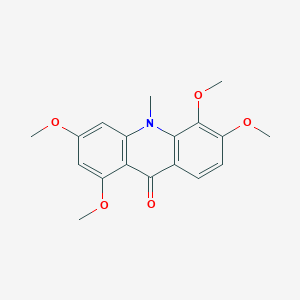
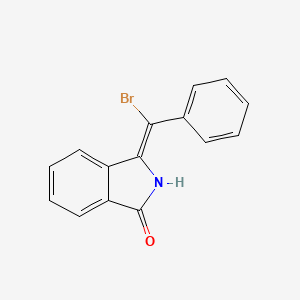
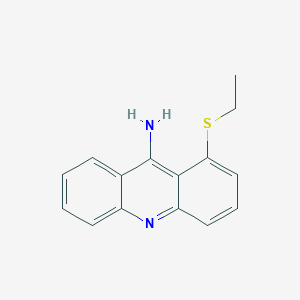
![2-[4-(1-Butyl-1H-indol-2-yl)phenyl]ethan-1-ol](/img/structure/B15215458.png)
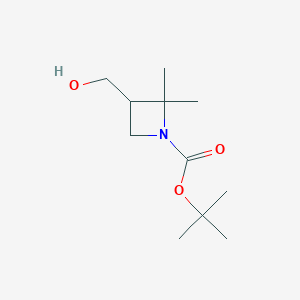
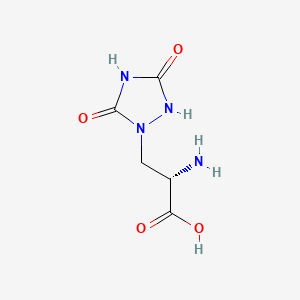
![5-Butoxy-2-[(2-chlorophenyl)methyl]-4,4-dimethyl-1,2-oxazolidin-3-one](/img/structure/B15215486.png)
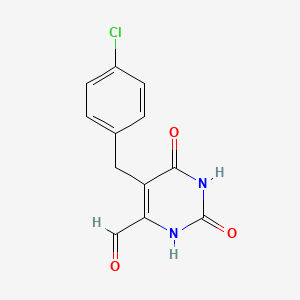
![2-[(5,7-Dimethyl[1,2,4]triazolo[1,5-c]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B15215504.png)
